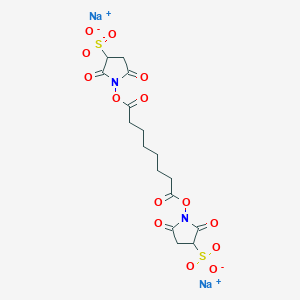

Bis(sulfosuccinimidyl) suberate sodium salt

Overview

Description

Synthesis Analysis

The synthesis of BS^3 involves the incorporation of N-hydroxysulfosuccinimide into active ester molecules, leading to highly efficient protein cross-linkers like BS^3 and its derivatives. These reagents exhibit hydrophilic and membrane-impermeant properties, making them suitable for cross-linking proteins at physiological pH without penetrating cellular membranes (Staros, 1982).

Molecular Structure Analysis

The molecular structure of BS^3 and its behavior in protein cross-linking were explored through studies on human erythrocytes and erythrocyte membranes. BS^3 was shown to efficiently cross-link subunits of the anion channel (band 3) to covalent dimers at the extracytoplasmic membrane face, demonstrating its specificity and effectiveness in protein interaction studies (Staros, 1982).

Chemical Reactions and Properties

BS^3 is used in various chemical reactions for cross-linking proteins. For instance, it has been employed to cross-link human erythrocyte band 3, indicating ligand modulation of alternate quaternary forms of the protein. These forms include covalent dimers and noncovalent tetramers, showcasing the versatility of BS^3 in modulating protein structure and interactions (Salhany, Sloan, & Cordes, 1990).

Physical Properties Analysis

The physical properties of BS^3-enhanced systems, such as helix-shaped microchannels combined with BS^3 for biomolecule isolation from liquid biopsies, reveal its utility in changing the sample preparation paradigm. This combination has demonstrated efficacy in pathogen enrichment and nucleic acid isolation, highlighting BS^3's role in enhancing diagnostic applications (Choong Eun Jin et al., 2020).

Scientific Research Applications

Microemulsion Behavior : It's used for studying the behavior of microemulsions and their interactions with other substances (Gulari, Bedwell, & Alkhafaji, 1980).

Protein Domain Contact Points : This compound helps identify specific protein domain contact points between tropoelastin monomers, which is crucial for understanding elastin macro-assemblies (Wise, Mithieux, Raftery, & Weiss, 2005).

NMR Spectroscopy : It's utilized to encapsulate proteins for high-resolution NMR spectroscopy while maintaining high structural fidelity (Shi, Peterson, & Wand, 2005).

Phase Behavior Studies : The compound is significant in determining phase behaviors of fluorinated surfactants in supercritical CO2 and 1,1,1,2-tetrafluoroethane (Liu et al., 2007).

Protein Cross-Linking : It acts as a highly efficient protein cross-linker at physiological pH, used for cross-linking subunits of the anion channel in human erythrocytes (Staros, 1982).

Water-in-CO2 Microemulsions : It stabilizes water in carbon dioxide microemulsions and is useful for different temperatures and water-to-surfactant molar ratios (Liu and Erkey, 2001; Liu et al., 2006).

Hemoglobin Cross-Linking : Bis(sulfosuccinimidyl) suberate sodium salt can generate cross-linked hemoglobin with reduced oxygen affinity, which is pivotal in understanding hemoglobin's functionality (Manjula, Smith, Malavalli, & Acharya, 1995).

Electrolyte for Sodium-Ion Batteries : It's used in high-voltage rechargeable aqueous sodium-ion batteries (Kühnel, Reber, & Battaglia, 2017).

Horseradish Peroxidase Conjugates : This compound is used in a two-step procedure to prepare horseradish peroxidase conjugates, enhancing their stability and biological activities (Presentini, 2017).

Inhibition of Platelet Aggregation : It inhibits platelet aggregation in response to collagen, indicating a direct involvement in collagen-induced platelet aggregation (Kotite, Staros, & Cunningham, 1984).

Biomolecule Isolation : The compound is used in helix-shaped microchannels for biomolecule isolation from liquid biopsies, aiding in ultrasensitive diagnosis in various disease applications (Jin et al., 2020).

Studying Membrane Proteins : It aids in determining the membrane sidedness of proteins in cells and erythrocytes (Till, Schmidt, Linss, & Baumann, 2007).

Safety And Hazards

Bis(sulfosuccinimidyl) suberate sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment56.

Future Directions

Bis(sulfosuccinimidyl) suberate sodium salt has found its niche in the field of bioconjugation chemistry7. It is primarily utilized for its ability to facilitate the covalent attachment of various biomolecules, including proteins and nucleic acids, due to its bifunctional nature7. It is also used in the study of proteins that are easily aggregated in solution and in phospholipid membranes4.

properties

IUPAC Name |

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(sulfosuccinimidyl) suberate sodium salt | |

CAS RN |

127634-19-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

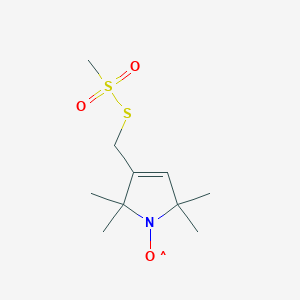

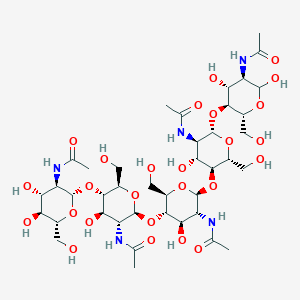

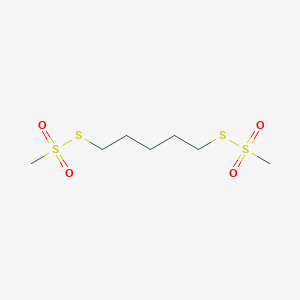

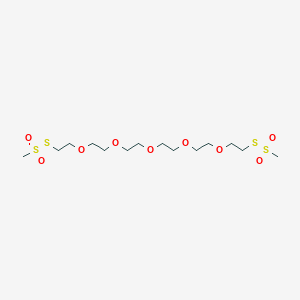

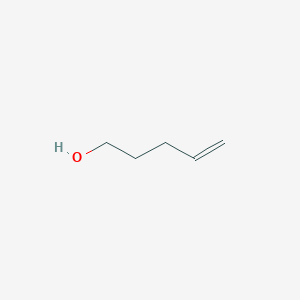

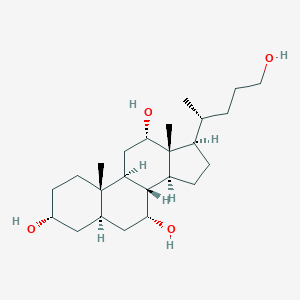

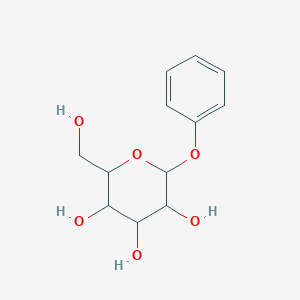

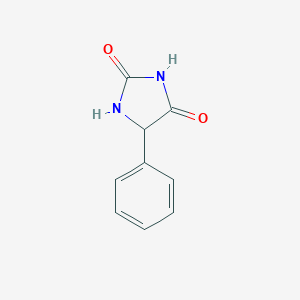

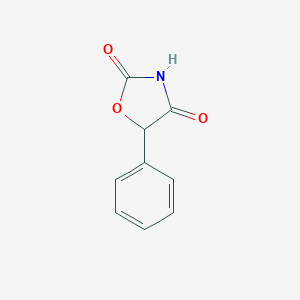

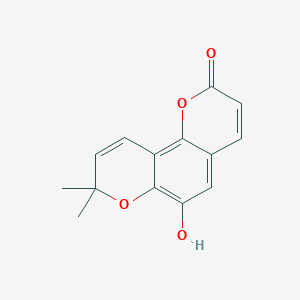

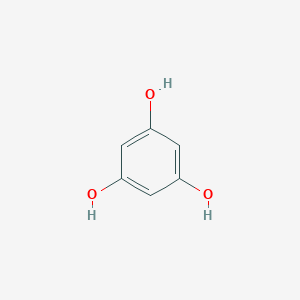

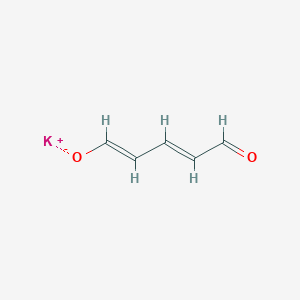

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.